![molecular formula C13H9F5N2 B2974003 N-[(2,4-difluorophenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine CAS No. 1458093-98-5](/img/structure/B2974003.png)
N-[(2,4-difluorophenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(2,4-difluorophenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine” is a chemical compound with the CAS Number: 1458093-98-5 . It has a molecular weight of 288.22 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9F5N2/c14-10-3-1-8 (11 (15)5-10)6-19-12-4-2-9 (7-20-12)13 (16,17)18/h1-5,7H,6H2, (H,19,20) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .
Applications De Recherche Scientifique
Synthesis and Catalysis
N-[(2,4-difluorophenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine, due to its structural features, plays a crucial role in catalysis, particularly in reactions involving C-F bond activation and arylation processes. Yu et al. (2014) demonstrated the nickel-catalyzed α-arylation of zinc enolates with polyfluoroarenes via C-F bond activation under neutral conditions, showcasing the utility of related compounds in synthesizing fluorinated α-aryl carboxylic acids and α-aryl amides, important intermediates for drug discovery (Yu et al., 2014).
Materials Science
In materials science, the structural attributes of this compound and its analogs have been utilized in the design and development of novel materials. Focante et al. (2006) highlighted the synthesis and reactivity of complexes of tris(pentafluorophenyl)boron with nitrogen-containing compounds, including amines and pyridines. These complexes are pivotal in the activation of metallocene for polymerization of olefins, demonstrating the compound's relevance in creating active catalysts for materials production (Focante et al., 2006).
Molecular Structure and Tautomerism
The exploration of molecular structures and tautomerism is another area where these compounds find application. Nazır et al. (2000) investigated the intramolecular hydrogen bonding and tautomerism in Schiff bases, including N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine. This research provides insights into the structural dynamics and chemical properties of these compounds, which are essential for understanding their reactivity and potential applications in various scientific domains (Nazır et al., 2000).
Synthetic Methodologies
Karimian and Tajik (2014) reported on the N-protection of amines using pyridinium 2,2,2-trifluoroacetate ionic liquid as an efficient and reusable catalyst. This study underscores the significance of related compounds in facilitating synthetic transformations, offering a green and efficient method for the N-tert-butoxycarbonylation of amines. Such methodologies are fundamental in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals (Karimian & Tajik, 2014).
Mécanisme D'action
Target of Action
It is known that this compound is a key intermediate in the synthesis of dolutegravir , an antiviral drug used in the treatment of HIV .
Mode of Action
Dolutegravir is known to inhibit the HIV integrase enzyme, preventing the integration of the viral genome into the host cell’s DNA and thus blocking the replication of the virus .
Biochemical Pathways
By inhibiting the integrase enzyme, Dolutegravir disrupts the viral replication process, preventing the production of new virus particles .
Result of Action
Dolutegravir inhibits the HIV integrase enzyme, preventing the integration of the viral genome into the host cell’s DNA and thus blocking the replication of the virus .
Propriétés
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F5N2/c14-10-3-1-8(11(15)5-10)6-19-12-4-2-9(7-20-12)13(16,17)18/h1-5,7H,6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKKIWRDSNLPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F5N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2973920.png)
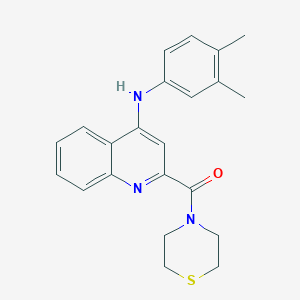
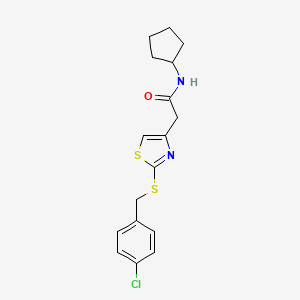
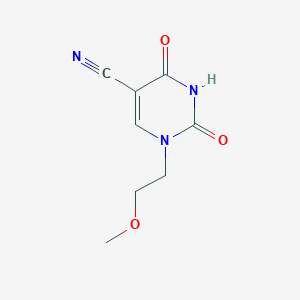
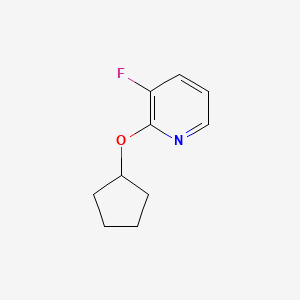
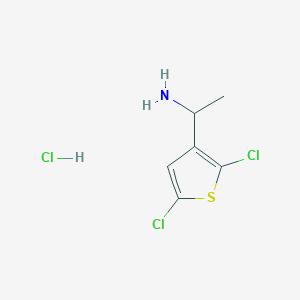

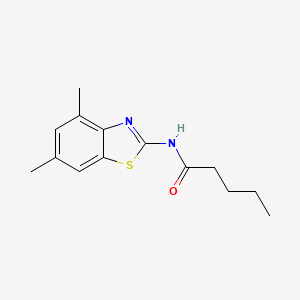

![3-[3-(4-Fluorophenoxy)phenyl]-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2973937.png)
![2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-methylbenzyl)oxime](/img/structure/B2973938.png)

![2-(4,7-Dimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2973940.png)
![2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2973943.png)